molecular formula C9H14O3 B11915256 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Cat. No.: B11915256
M. Wt: 170.21 g/mol
InChI Key: FFGZPNNLXMQFMO-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C9H14O3. It is known for its unique spirocyclic structure, which consists of a dioxaspiro ring fused to a decane backbone. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. This intermediate is then oxidized to yield the desired aldehyde . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

    Wittig Reactions: It can participate in Wittig reactions to form alkenes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and synthetic applications . The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGZPNNLXMQFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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